molecular formula C12H11N5O B1662424 meta-topolin CAS No. 75737-38-1

meta-topolin

Cat. No.: B1662424
CAS No.: 75737-38-1
M. Wt: 241.25 g/mol
InChI Key: BUDWTFCZGZYQHZ-UHFFFAOYSA-N
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Description

Meta-Topolin, chemically known as 6-(3-hydroxybenzylamino)purine, is an aromatic cytokinin. It was first isolated from the leaves of the poplar tree. The name “topolin” is derived from “topol,” the Czech word for poplar. This compound has gained significant attention in plant biotechnology and agriculture due to its high activity and effectiveness in promoting plant growth and development .

Scientific Research Applications

Meta-Topolin has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

Meta-topolin, also known as m-topolin or 3-[(7H-purin-6-ylamino)methyl]phenol, is a highly active natural aromatic cytokinin . Cytokinins are one of the most important groups of plant growth regulators, which play a crucial role in various developmental events in plants . The primary targets of this compound are the sensor histidine kinases (HKs), which are part of the cytokinin signal transduction pathway .

Mode of Action

This compound interacts with these sensor histidine kinases, provoking a strong response comparable to that observed with the most active isoprenoid free bases . This interaction initiates ligand interaction with a sensory CHASE domain, resulting in subsequent autophosphorylation on a conserved histidine residue in the transmitter domain and further intramolecular transfer to a conserved aspartate residue in the receiver domain .

Biochemical Pathways

This compound affects the cytokinin signaling pathway, which regulates various developmental processes in plants, including cell division and differentiation, initiation and development of shoots, vascular system formation, and chloroplast biogenesis . It also plays a role in the production of secondary metabolites, which are thought to increase and contribute to industrial production .

Pharmacokinetics

It is known that this compound is a natural aromatic cytokinin that has been successfully used in many different biological fields . Its efficiency in plant micropropagation is characterized by a high multiplication rate, good rooting, and acclimatization ability .

Result of Action

The molecular and cellular effects of this compound’s action include increased shoot growth rate, alleviation of physiological defects, better acclimatization, and rooting, and increased production of secondary metabolites . It is also known to improve morphogenesis and overcome tissue culture-induced abnormalities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the nutrients utilized in the basal media, the environmental factors, and the type and dosage of plant growth hormone used can affect the regeneration of shoots . Furthermore, changes in environmental conditions and increasing stress factors can stabilize the amount of primary metabolites and increase the amount of secondary metabolites .

Biochemical Analysis

Biochemical Properties

Meta-topolin plays a vital role in biochemical reactions, particularly in plant tissue culture. It interacts with various enzymes, proteins, and other biomolecules to regulate growth and development. One of the key enzymes that this compound interacts with is cytokinin oxidase/dehydrogenase, which is responsible for the degradation of cytokinins. This compound’s resistance to this enzyme enhances its stability and prolongs its activity in plant tissues . Additionally, this compound interacts with cytokinin receptors, such as histidine kinase receptors, to initiate signal transduction pathways that promote cell division and differentiation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In plant cells, it promotes shoot proliferation, enhances rooting, and improves overall plant health. This compound influences cell signaling pathways by binding to cytokinin receptors, leading to the activation of downstream signaling cascades that regulate gene expression and cellular metabolism . This compound also affects the expression of genes involved in cell division, differentiation, and stress responses, thereby enhancing the plant’s ability to adapt to environmental changes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytokinin receptors and subsequent activation of signal transduction pathways. This compound binds to histidine kinase receptors, leading to the phosphorylation of downstream proteins and activation of transcription factors . These transcription factors regulate the expression of genes involved in cell division, differentiation, and stress responses. This compound also inhibits the activity of cytokinin oxidase/dehydrogenase, thereby increasing the levels of active cytokinins in plant tissues . This dual mechanism of action enhances the overall effectiveness of this compound in promoting plant growth and development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable and resistant to degradation, which allows it to maintain its activity for extended periods . Prolonged exposure to this compound can lead to the accumulation of secondary metabolites and potential cytotoxic effects in plant tissues . Long-term studies have shown that this compound can improve shoot proliferation and rooting in various plant species, but its effects may diminish over time due to the development of resistance or adaptation mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound promotes cell division and differentiation, leading to enhanced growth and development . At high doses, this compound can exhibit toxic effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a certain concentration of this compound is required to achieve optimal growth-promoting effects, while higher concentrations may lead to adverse effects . It is essential to determine the appropriate dosage for each specific application to maximize the benefits of this compound while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways in plant tissues. It interacts with enzymes such as cytokinin oxidase/dehydrogenase, which regulates the levels of active cytokinins . This compound also affects the metabolic flux of secondary metabolites, leading to the accumulation of compounds that enhance plant growth and stress tolerance . Additionally, this compound influences the levels of metabolites involved in energy production and cellular respiration, thereby improving overall metabolic efficiency in plant cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is actively transported across cell membranes by cytokinin transporters, which facilitate its movement to target tissues . This compound can also bind to specific proteins that regulate its localization and accumulation within cells . This targeted transport and distribution ensure that this compound reaches the appropriate cellular compartments to exert its effects on growth and development.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus of plant cells, where it interacts with cytokinin receptors and transcription factors . It can also be transported to specific organelles, such as chloroplasts and mitochondria, where it influences energy production and metabolic processes . Post-translational modifications, such as phosphorylation, can further regulate the subcellular localization and activity of this compound, ensuring its precise function in different cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Meta-Topolin involves the nucleophilic substitution of 6-chloropurine with 3-hydroxybenzylamine under alkaline conditions. This reaction typically uses an excess of the appropriate amine or the addition of trimethylamine to facilitate the substitution . The reaction conditions include:

    Temperature: Approximately 140°C

    Reaction Time: 16 hours

    Yield: Approximately 40-60%

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: 6-chloropurine and 3-hydroxybenzylamine

    Catalysts: Trimethylamine or other suitable bases

    Conditions: Controlled temperature and pressure to optimize yield and purity

Chemical Reactions Analysis

Meta-Topolin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones under specific conditions.

    Reduction: Reduction reactions can convert this compound to its corresponding amines.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products:

    Oxidation Products: Quinones

    Reduction Products: Amines

    Substitution Products: Alkylated or acylated derivatives

Comparison with Similar Compounds

  • N6-Benzyladenine
  • Zeatin
  • Ortho-Topolin
  • Para-Topolin
  • Methoxy-Topolins

Meta-Topolin stands out due to its high activity, stability, and effectiveness in promoting plant growth and development, making it a valuable tool in plant biotechnology and agriculture.

Properties

IUPAC Name

3-[(7H-purin-6-ylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c18-9-3-1-2-8(4-9)5-13-11-10-12(15-6-14-10)17-7-16-11/h1-4,6-7,18H,5H2,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDWTFCZGZYQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CNC2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468557
Record name 3-[(7H-purin-6-ylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75737-38-1
Record name 3-[(7H-purin-6-ylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name meta-Topolin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is meta-topolin (mT) and what makes it unique among cytokinins?

A1: this compound (mT), chemically known as 6-(3-hydroxybenzylamino)purine, is an aromatic cytokinin. Cytokinins are a class of plant hormones that play crucial roles in various growth and developmental processes, including cell division, shoot formation, and delaying senescence. Unlike other common cytokinins like benzyladenine (BA), mT is a naturally occurring aromatic cytokinin, first discovered in poplar trees. [, ]

Q2: What are the primary effects of this compound on plant growth and development?

A2: this compound exhibits a wide array of effects on plant growth, often demonstrating superior efficacy compared to other cytokinins. It stimulates shoot proliferation, enhances root development, delays leaf senescence, and influences various physiological processes. [, , , , , ]

Q3: How does this compound compare to benzyladenine (BA) in terms of its effects on shoot multiplication in plant tissue culture?

A3: Studies have shown that mT often outperforms BA in promoting shoot multiplication in various plant species. For instance, in apple cultivars, mT induced a higher multiplication rate and produced longer shoots compared to BA. Similarly, in banana cultivars, mT resulted in a higher number of shoots per explant than BA. [, ]

Q4: How does this compound influence root development?

A4: While primarily known for its role in shoot development, mT has been shown to improve in vitro rooting and acclimatization in various plant species. For example, in Eucalyptus spp., the use of mT led to a higher rooting percentage and better survival of plantlets during acclimation compared to BA. []

Q5: Can this compound help to mitigate hyperhydricity in plant tissue culture?

A5: Yes, research suggests that mT might play a role in reducing hyperhydricity, a physiological disorder characterized by excessive water uptake and abnormal development in plant tissue culture. Studies on pistachio and Opuntia stricta showed that mT and its riboside (mTR) led to a lower percentage of hyperhydric shoots compared to BA. [, ]

Q6: Are there any studies investigating the long-term effects of this compound on plant growth and development?

A6: Yes, research has explored the long-term effects of mT pre-treatment during micropropagation. In a study on Tulbaghia simmleri, plants pre-treated with mT displayed better morphology even after one year of greenhouse growth, suggesting a lasting impact of mT on plant development. []

Q7: How does this compound affect the antioxidant system in plants?

A7: Studies indicate that mT can influence the activity of antioxidant enzymes in plants. In sugarcane, mT application resulted in lower malondialdehyde (MDA) content, a marker of oxidative stress, and increased hydrogen peroxide (H2O2) content, suggesting a role in regulating redox homeostasis. []

Q8: Does this compound influence the biosynthesis of phenolic compounds in plants?

A8: Yes, evidence suggests that mT can affect phenolic compound production. In Tulbaghia simmleri, pre-treatment with mT significantly influenced the occurrence, distribution, and levels of various bioactive phenolic compounds, highlighting the potential of mT in manipulating the biosynthesis of these valuable secondary metabolites. []

Q9: What is the impact of this compound on chlorophyll content and photosynthesis during plant acclimatization?

A9: Research on crepe-myrtle (Lagerstroemia speciosa) revealed that during acclimatization, mT-treated plants initially showed a reduction in chlorophyll a and b content, followed by a significant increase from the second week onwards. This pattern correlated with changes in malondialdehyde (MDH) content and antioxidant enzyme activity, indicating that mT influences photosynthetic parameters and oxidative stress responses during acclimatization. []

Q10: What are the potential applications of this compound in agriculture and horticulture?

A10: this compound holds promise for various applications in plant propagation and crop improvement. Its superior ability to enhance shoot multiplication, promote rooting, and potentially reduce hyperhydricity makes it a valuable tool in micropropagation. Additionally, its influence on plant morphology, phenolic compound biosynthesis, and stress tolerance suggests potential applications in improving crop yield and quality. [, , , , ]

Q11: Are there any studies on the interaction of this compound with other plant growth regulators?

A11: Yes, researchers have explored the synergistic effects of mT with other plant growth regulators. For instance, in gerbera, a combination of mT and benzylaminopurine (BAP) led to a higher shoot multiplication rate than either cytokinin alone. []

Q12: How does the structure of this compound contribute to its biological activity?

A12: While the exact mechanisms of action are still under investigation, the unique structure of mT, particularly the hydroxyl group on its aromatic ring, is believed to contribute to its distinct biological activity and metabolic fate compared to other cytokinins like BA. [, ]

Q13: What is the molecular formula and weight of this compound?

A13: The molecular formula for this compound is C12H11N5O, and its molecular weight is 241.25 g/mol.

Q14: What are the future directions for research on this compound?

A14: Future research on mT should focus on elucidating its molecular mechanisms of action, including its interaction with specific receptors and downstream signaling pathways. Further investigation into its metabolic fate, transport within the plant, and interactions with other plant hormones will provide a comprehensive understanding of its regulatory roles. Additionally, exploring the potential applications of mT in crop improvement, stress tolerance enhancement, and production of valuable secondary metabolites will be crucial for its translation into practical agricultural and horticultural practices. [, , , ]

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